molecular formula C9H17ClO B13172463 2-tert-Butyl-5-(chloromethyl)oxolane

2-tert-Butyl-5-(chloromethyl)oxolane

Cat. No.: B13172463
M. Wt: 176.68 g/mol
InChI Key: HCFFVLFTWSGTAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(chloromethyl)oxolane typically involves the reaction of tert-butyl oxolane with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(chloromethyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-tert-Butyl-5-(chloromethyl)oxolane is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(chloromethyl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for substitution reactions, while the oxolane ring provides stability and structural integrity. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-5-(hydroxymethyl)oxolane
  • 2-tert-Butyl-5-(methyl)oxolane
  • 2-tert-Butyl-5-(bromomethyl)oxolane

Uniqueness

2-tert-Butyl-5-(chloromethyl)oxolane is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it particularly useful in substitution reactions and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity balance make it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-tert-butyl-5-(chloromethyl)oxolane

InChI

InChI=1S/C9H17ClO/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8H,4-6H2,1-3H3

InChI Key

HCFFVLFTWSGTAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(O1)CCl

Origin of Product

United States

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